molecular formula C19H14ClFN2O2 B11252982 N-(4-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(4-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11252982
M. Wt: 356.8 g/mol
InChI Key: LAXOQJLBDVQDEU-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a fluorophenylmethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding .

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • N-(4-CHLOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]AMINOACETAMIDE
  • 2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFINYL}-N-(4-FLUOROBENZYL)ACETAMIDE

Comparison: Compared to similar compounds, N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE exhibits unique properties due to the presence of the dihydropyridine ring. This ring structure imparts specific electronic and steric effects, influencing the compound’s reactivity and binding affinity. Additionally, the combination of chlorophenyl and fluorophenyl groups enhances its potential for diverse chemical modifications .

Properties

Molecular Formula

C19H14ClFN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H14ClFN2O2/c20-14-5-9-16(10-6-14)22-18(24)17-2-1-11-23(19(17)25)12-13-3-7-15(21)8-4-13/h1-11H,12H2,(H,22,24)

InChI Key

LAXOQJLBDVQDEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F

Origin of Product

United States

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